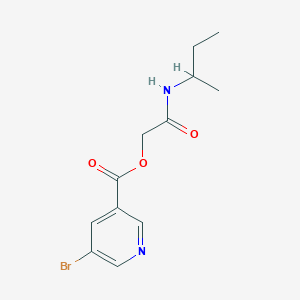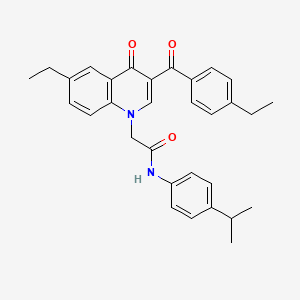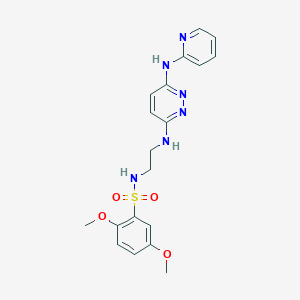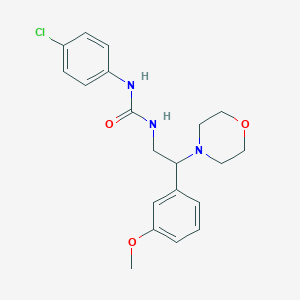
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of organic molecules known for their diverse applications in materials science, pharmaceuticals, and chemical synthesis. Its structure suggests potential for interactions with biological systems, catalysis, and material properties modulation.
Synthesis Analysis
The synthesis of related cyano and thiophene-containing compounds typically involves direct acylation reactions, nucleophilic substitutions, or cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could be analogous to synthesizing the compound (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of cyano and thiophene derivatives has been extensively studied through X-ray crystallography and spectroscopy. These analyses reveal the conformation, bonding, and stereochemistry of the molecules, crucial for understanding their reactivity and properties. For example, the study on 3-Hydroxy-2-cyanoalk-2-enamides provides insight into solvent-dependent isomerism, a feature that might be relevant to our compound of interest (Papageorgiou et al., 1998).
Chemical Reactions and Properties
Cyano and thiophene compounds participate in a variety of chemical reactions, including nucleophilic addition, cyclization, and isomerization, which are pivotal for synthesizing complex molecules. These reactions are influenced by the electronic and steric properties of the cyano and thiophene groups. The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate highlight the versatility of cyano-containing compounds in generating heterocyclic systems, a characteristic potentially shared by the target compound (Pizzioli et al., 1998).
Scientific Research Applications
Engineered Nanomaterials (ENMs) in the Environment
Environmental Impact and Fate of ENMs : Engineered nanomaterials, including various organic and inorganic compounds, have been extensively studied for their environmental fate and transport. Research highlights the necessity for new modeling paradigms to predict ENM distribution across environmental compartments. Experimental approaches yield quantitative data essential for ENM fate and exposure models, emphasizing the need for global descriptors like octanol-water partition coefficients and solid-water partition coefficients for accurate predictions (Westerhoff & Nowack, 2013).
Analytical Methods for Determining Antioxidant Activity
Antioxidant Activity Analysis : The study of antioxidants, vital for various fields from food engineering to medicine, employs several tests to determine antioxidant activity. Methods such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are critical for assessing the kinetics or equilibrium state of antioxidant reactions. These assays, based on chemical reactions, offer insights into the antioxidant capacity of complex samples, possibly including novel compounds (Munteanu & Apetrei, 2021).
Antibacterial Compounds from Cyanobacteria
Antimicrobial Potential of Cyanobacterial Compounds : Cyanobacteria produce a variety of compounds with antimicrobial activities, including non-proteinogenic amino acids associated with neurodegenerative diseases. Research into these compounds emphasizes the need for further studies to understand their toxicological nature and potential applications in developing new pharmaceuticals with antibacterial, antifungal, and antimycobacterial properties (Swain, Paidesetty, & Padhy, 2017).
Soil Contamination and Flame Retardants
Soil Contamination by Flame Retardants : The environmental contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) is a significant concern due to their persistence and toxic effects. Research reviews the concentrations, sources, and profiles of these compounds in soils, highlighting the need for safer alternatives and better management strategies to mitigate soil contamination (McGrath, Ball, & Clarke, 2017).
properties
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-7-8-10-19-17(20)15(13-18)12-16-14(2)9-11-21-16/h9,11-12H,3-8,10H2,1-2H3,(H,19,20)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWULFFRAGLSA-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=CS1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=CS1)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)

![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)
